molecular formula C9H10FNO2 B1461572 2-(4-Fluorophenyl)-2-(methylamino)acetic acid CAS No. 689254-66-8

2-(4-Fluorophenyl)-2-(methylamino)acetic acid

Cat. No.: B1461572
CAS No.: 689254-66-8
M. Wt: 183.18 g/mol
InChI Key: NYAXGIZPADNVKN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(methylamino)acetic acid is an α-substituted acetic acid derivative featuring a 4-fluorophenyl group and a methylamino group at the α-carbon.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAXGIZPADNVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The 4-fluorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form 2-(4-Fluorophenyl)-2-(methylamino)ethanol.

    Oxidation: The alcohol group is oxidized to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized catalysts, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as an active pharmaceutical ingredient (API). Its applications include:

  • Neurotransmitter Modulation : The methylamino group in the structure may influence neurotransmitter activities, potentially affecting mood and cognitive functions. This suggests a role in the development of treatments for mood disorders or cognitive impairments.
  • Antimicrobial Properties : Certain derivatives of similar compounds have demonstrated effectiveness against various bacterial strains. This opens avenues for developing new antibiotics or treatments for bacterial infections.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. The potential anti-inflammatory properties of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid could lead to its use in treating inflammatory diseases.

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis, particularly in the creation of fluorinated anesthetics and other pharmaceutical intermediates. Notable applications include:

  • Synthesis of Schiff Bases : The compound is utilized to synthesize Schiff base ligands and their metal (II) complexes, which have been tested for bactericidal activity against both Gram-negative and Gram-positive bacteria.
  • Fluorinated Anesthetics : Its unique structure facilitates the production of fluorinated anesthetics, which are critical in modern anesthesia practices due to their efficacy and safety profiles.

Case Study 1: Neurotransmitter Activity

Research indicates that compounds similar to this compound can modulate neurotransmitter systems. In vitro studies have shown that these compounds can enhance serotonin levels, suggesting potential therapeutic benefits in treating depression.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of metal complexes derived from this compound against various bacterial strains. Results indicated significant bactericidal activity, particularly against Escherichia coli and Staphylococcus aureus, highlighting its potential as a new antibiotic agent.

The molecular structure of this compound includes a stereocenter at the second carbon, which is crucial for its biological interactions. The presence of the fluorine atom enhances lipophilicity, improving the compound's ability to cross biological membranes and enhancing its bioactivity.

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
PharmaceuticalsMood disorders, cognitive enhancementModulates neurotransmitter activity
Antimicrobial AgentsDevelopment of new antibioticsEffective against E. coli and S. aureus
Anti-inflammatory DrugsTreatment of inflammatory diseasesModulates inflammatory pathways
Organic SynthesisBuilding block for anesthetics and Schiff basesSynthesized with notable bactericidal properties

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Substituent Variations in Fluorophenyl Acetic Acid Derivatives

The compound’s closest analogs differ in substituents at the α-carbon or phenyl ring:

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-(4-Fluorophenyl)-2-(methylamino)acetic acid 4-Fluorophenyl, methylamino 197.2 Potential bioactivity (inferred) N/A
(R)-2-Amino-2-(4-fluorophenyl)acetic acid 4-Fluorophenyl, amino 183.1 Pharmaceutical intermediate
2-(4-Fluoro-2-methylphenyl)acetic acid 4-Fluoro-2-methylphenyl 168.17 Unknown; structural analog
2-(3-Fluorophenyl)acetic acid 3-Fluorophenyl 154.1 Metabolic studies
2-Fluoro-2-(2-nitrophenyl)acetic acid 2-Nitrophenyl, fluorine 213.1 Synthetic intermediate

Key Observations :

  • The methylamino group in the target compound increases molecular weight compared to simpler analogs like 2-(4-fluorophenyl)acetic acid (MW ~168–183).

Hydrogen Bonding and Crystallography

The methylamino group in the target compound may participate in hydrogen bonding, akin to related amino-fluorophenyl acetic acids. highlights the role of hydrogen bonds in molecular aggregation and crystal formation, suggesting that substituents like methylamino could alter supramolecular arrangements compared to non-amino analogs .

Biological Activity

2-(4-Fluorophenyl)-2-(methylamino)acetic acid, also known as PCB25466, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FNO2. It features a fluorophenyl group which is significant for its biological activity. The presence of the methylamino group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. It has been shown to interact with receptors involved in pain modulation and inflammation, making it a candidate for analgesic and anti-inflammatory therapies.

Biological Activities

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant inhibition against E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported in the low micromolar range .
  • Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by inhibiting tumor growth in certain cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models, potentially through the inhibition of cyclooxygenase (COX) enzymes .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of various derivatives, including this compound. The results indicated that this compound had an MIC value of 0.0048 mg/mL against E. coli, showcasing its potential as a potent antimicrobial agent .
  • Cancer Cell Line Study :
    • Research involving breast cancer cell lines demonstrated that treatment with this compound resulted in over 70% growth inhibition, suggesting significant anticancer activity .
  • Inflammation Model :
    • In an experimental model of inflammation, the administration of this compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial Activity (MIC)Anticancer ActivityAnti-inflammatory Effects
This compound0.0048 mg/mL (E. coli)>70% inhibitionSignificant reduction
N-methyl-2-piperazin-1-ylacetamide0.0195 mg/mL (B. mycoides)ModerateMild
Other derivativesVariesLowVariable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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